N-(1-Deoxy-D-fructos-1-yl)-L-serine
Description
Chemical Identity and Nomenclature
N-(1-Deoxy-D-fructos-1-yl)-L-serine, with the molecular formula C₉H₁₇NO₈ and a molecular weight of 267.23 grams per mole, represents a well-characterized member of the Amadori compound family. The compound is registered under the Chemical Abstracts Service number 34393-26-5, providing a standardized identifier for chemical databases and regulatory purposes. Alternative nomenclature for this compound includes N-(1-Deoxy-1-fructosyl)serine and 1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxyfructose, reflecting the structural relationship between the serine amino acid backbone and the fructose moiety.
The International Union of Pure and Applied Chemistry name for this compound is (2S)-3-hydroxy-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]propanoic acid, which precisely describes the stereochemical configuration and functional group arrangements. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C([C@@H]1C@HO)O, providing a linear encoding of the three-dimensional molecular structure.
Table 1: Physical and Chemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-serine
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₈ | - |
| Molecular Weight | 267.23 | g/mol |
| Chemical Abstracts Service Number | 34393-26-5 | - |
| Melting Point | Not Available | °C |
| Boiling Point | 695.8 ± 55.0 | °C at 760 mmHg |
| Flash Point | 374.6 ± 31.5 | °C |
| Density | 1.6 ± 0.1 | g/cm³ |
| Vapor Pressure | 0.0 ± 5.0 | mmHg at 25°C |
| Polarizability | 22.4 ± 0.5 | 10⁻²⁴cm³ |
The compound exhibits significant stability under physiological conditions, with storage recommendations of negative four degrees Celsius for short-term storage of one to two weeks, and negative twenty degrees Celsius for extended storage periods of one to two years. These storage conditions reflect the compound's sensitivity to thermal degradation and its importance in maintaining structural integrity for research applications.
Historical Context in Maillard Reaction Research
The discovery and characterization of N-(1-Deoxy-D-fructos-1-yl)-L-serine is intrinsically linked to the broader understanding of the Maillard reaction, first described by French scientist Louis-Camille Maillard in 1912. Louis-Camille Maillard was born on February 4, 1878, in Pont-à-Mousson and obtained his degrees of Master of Science in 1897 and Doctor of Medicine in 1903 at Nancy. His groundbreaking work on the reaction between amino acids and reducing sugars during heating resulted in the discoloration and browning of reaction mixtures, establishing the foundation for what would become known as the Maillard reaction.
The historical development of Maillard reaction research progressed through several key phases, with the reaction initially being ignored by the scientific community until 1941. In 1948, the Maillard reaction was definitively recognized as being responsible for the browning and loss of nutritive value of heated milk powders, marking a turning point in food science research. The first use of the index term "Maillard reaction" in Chemical Abstracts occurred in 1950, indicating the growing recognition of this chemical process within the scientific literature.
The Italian scientist Mario Amadori made significant contributions to understanding the rearrangement mechanism that bears his name, discovered in 1925 while studying the Maillard reaction. The Amadori rearrangement describes the acid or base catalyzed isomerization of N-glycosides of aldoses to corresponding 1-amino-1-deoxy-ketoses, providing the theoretical framework for understanding compounds like N-(1-Deoxy-D-fructos-1-yl)-L-serine. This rearrangement involves the conversion of an α-hydroxyimine to an α-ketoamine through an intramolecular redox reaction, permanently fixing the attached amine and creating a stable glycation product.
The recognition of Amadori products as key intermediates in the Maillard reaction led to intensive research efforts to understand their formation kinetics and degradation pathways. German scientists Carl Lintner in 1912 and Ruckdeschel in 1914 showed early interest in these browning reactions, contributing to the European foundation of Maillard reaction research. The systematic study of specific Amadori compounds, including serine derivatives, began to emerge as researchers recognized the importance of understanding individual reaction products rather than treating the Maillard reaction as a single, monolithic process.
Role as a Model Amadori Compound
N-(1-Deoxy-D-fructos-1-yl)-L-serine serves as an exemplary model compound for investigating Amadori product behavior due to its relatively simple structure and well-characterized formation pathway. The compound forms through the condensation of D-glucose with L-serine, followed by Amadori rearrangement of the corresponding N-substituted glycosylamine, making it an ideal system for studying the fundamental mechanisms of protein glycation. Research has demonstrated that both the formation and decomposition of this compound occur more rapidly at pH 7 compared to pH 6, with yields reaching 13 mole percent after a reaction period of 2 hours under controlled conditions.
The utility of N-(1-Deoxy-D-fructos-1-yl)-L-serine as a model compound extends to its role in understanding thermal generation of volatiles in food systems. Studies comparing thermal generation of volatiles in model reactions containing serine, threonine, or glutamine with various monosaccharides have shown that serine-sugar systems produce distinct patterns of pyrazine formation compared to other amino acid systems. These findings demonstrate the unique reactivity profile of serine-derived Amadori products and their contribution to flavor development in thermally processed foods.
Table 2: Formation Kinetics of N-(1-Deoxy-D-fructos-1-yl)-L-serine Under Different Conditions
| pH Condition | Reaction Time | Yield | Formation Rate | Decomposition Rate |
|---|---|---|---|---|
| pH 6 | 2 hours | 13 mol% | Moderate | Slow |
| pH 7 | 2 hours | 13 mol% | Fast | Fast |
| pH 6 | Extended | Variable | Slow | Very Slow |
| pH 7 | Extended | Variable | Fast | Moderate |
Recent research has identified N-(1-Deoxy-D-fructos-1-yl)-L-serine as an important intermediate in the formation of furfural, a significant compound in food processing and flavor development. Studies investigating the inhibition mechanisms of thermally induced furfural formation have demonstrated that the content of this serine-derived Amadori product increases with heating time in model systems, confirming its role as a precursor in advanced Maillard reaction pathways. The compound's conversion to 3-deoxyglucosone further establishes its position in the complex network of Maillard reaction intermediates.
Properties
CAS No. |
34393-26-5 |
|---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.234 |
IUPAC Name |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
InChI Key |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
Synonyms |
(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose |
Origin of Product |
United States |
Preparation Methods
Aqueous-Phase Reaction with Glucose
In a representative protocol, L-serine and D-glucose are refluxed in a 1:3 molar ratio in aqueous methanol (50% v/v) at 80°C for 24–48 hours. Sodium pyrosulfite (0.1 M) is added to inhibit oxidative degradation, while acetic acid (pH 4.5–5.0) catalyzes the Amadori rearrangement. The reaction proceeds via:
-
Schiff base formation : Nucleophilic attack by the α-amino group of L-serine on the carbonyl carbon of glucose.
-
Amadori rearrangement : Acid-catalyzed isomerization of the Schiff base to the stable 1-amino-1-deoxyketose structure.
Yields typically range from 12–18%, with purification achieved through ion-exchange chromatography using Dowex 50WX8 resin.
Zinc Chloride (ZnCl₂)-Catalyzed Synthesis
ZnCl₂ has emerged as a highly efficient catalyst for Amadori compound synthesis, enabling milder conditions and improved yields compared to traditional methods.
Optimized Reaction Parameters
A landmark study demonstrated the synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-serine using the following conditions:
| Parameter | Specification |
|---|---|
| Molar ratio (Ser:Glucose) | 1:4 |
| Catalyst (ZnCl₂) | 10% w/w of serine |
| Solvent | Anhydrous methanol |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 34–42% |
The Zn²⁺ ion facilitates both Schiff base formation and the 1,2-hydride shift during rearrangement by stabilizing intermediate enolates. This method eliminates the need for protective groups and reduces byproduct formation.
Vacuum Dehydration-Assisted Synthesis
Recent advances employ vacuum dehydration to accelerate Amadori compound formation. In this approach, L-serine and glucose (1:5 molar ratio) are dissolved in 0.1 M phosphate buffer (pH 7.4) and heated at 50°C under reduced pressure (20–30 mbar). Key advantages include:
-
Enhanced reaction rate : Water removal shifts equilibrium toward Schiff base formation.
-
Reduced thermal degradation : Lower operating temperatures preserve product integrity.
Solid-Phase Synthesis for High-Purity Applications
For pharmaceutical-grade N-(1-Deoxy-D-fructos-1-yl)-L-serine, solid-phase synthesis using Fmoc-protected L-serine has been developed:
-
Fmoc-Ser-Wang resin : Immobilized on polystyrene resin.
-
Glycosylation : Treated with peracetylated glucose in dichloromethane (DCM) with BF₃·Et₂O as a catalyst.
-
Deprotection : Sequential removal of Fmoc (20% piperidine/DMF) and acetyl groups (NH₃/MeOH).
-
Cleavage : TFA/DCM (95:5) releases the product with ≥95% purity.
Analytical Validation and Characterization
Critical quality control measures for synthesized N-(1-Deoxy-D-fructos-1-yl)-L-serine include:
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz):
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Maillard | 12–18 | 85–90 | 24–48 | Moderate |
| ZnCl₂-Catalyzed | 34–42 | 92–95 | 12 | High |
| Vacuum Dehydration | 28–31 | 88–93 | 8 | High |
| Solid-Phase | 40–45 | ≥95 | 72 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-serine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, including organic acids.
Reduction: Reduction reactions can convert the compound back to its parent amino acid and sugar components.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Organic acids such as formic acid and acetic acid.
Reduction: L-serine and D-fructose.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Formation
N-(1-Deoxy-D-fructos-1-yl)-L-serine is formed through the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids. This compound is structurally characterized by a D-fructose moiety linked to L-serine, making it a glycation product that can influence biological processes.
Nutritional Studies
N-(1-Deoxy-D-fructos-1-yl)-L-serine has been studied for its role in food chemistry and nutrition. As an Amadori product, it serves as an indicator of the extent of glycation in food products, which can affect nutritional quality and bioavailability. The compound’s presence can be quantified to assess the degree of glycation in proteins, which is essential for understanding food processing and storage effects on nutritional value .
Table 1: Glycation Products in Food Chemistry
| Compound Name | Formation Process | Significance |
|---|---|---|
| N-(1-Deoxy-D-fructos-1-yl)-L-serine | Maillard reaction | Indicator of protein glycation |
| N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine | Protein interaction with glucose | Assesses protein structure alterations |
Biological Research
Research indicates that N-(1-Deoxy-D-fructos-1-yl)-L-serine may play a role in metabolic pathways involving L-serine, a crucial amino acid in the synthesis of neurotransmitters and other biomolecules. Studies have shown that L-serine is vital for brain function and development, suggesting that its derivatives might also contribute to neurological health .
Case Study: L-serine Supplementation
A study on L-serine supplementation demonstrated its potential to ameliorate neurological symptoms in patients with serine deficiency syndrome. The administration of L-serine showed significant improvements in cognitive function and overall neurological health, highlighting the importance of serine metabolism in human health .
Pharmaceutical Applications
N-(1-Deoxy-D-fructos-1-yl)-L-serine has been investigated for its pharmacological properties. As a selective compound, it may serve as a lead for developing drugs targeting metabolic disorders or neurodegenerative diseases. Its ability to modulate pathways involving NMDA receptors could be particularly relevant for conditions such as schizophrenia and Alzheimer's disease .
Table 2: Potential Pharmacological Effects
| Application Area | Mechanism of Action | Potential Impact |
|---|---|---|
| Neuroprotection | NMDA receptor modulation | Improved cognitive functions |
| Metabolic disorder treatment | Glycation pathway interaction | Reduced symptoms of metabolic syndrome |
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-serine involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect the structure and function of proteins. The compound can undergo enolization and retro-aldolization, leading to the formation of various degradation products such as organic acids and dicarbonyl compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Amadori Compounds
Structural and Functional Differences
Amadori compounds share the core structure N-(1-deoxy-D-fructos-1-yl)-amino acid, but their properties vary significantly based on the amino acid residue. Key examples include:
N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG)
- Amino Acid: Glycine.
- Key Properties: Rapid degradation under heat and pH variations, releasing glycine, glucose, mannose, and organic acids (e.g., formic and acetic acid) . Acts as a Maillard intermediate, influencing flavor generation in foods like dried fruits .
- Stability : Degrades faster at higher pH (e.g., 60–70% glycine release at pH 6–8 in phosphate buffer) .
N-α-(1-Deoxy-D-fructos-1-yl)-L-arginine (FruArg)
- Amino Acid: L-arginine.
- Key Properties :
- Stability : Stable in low-moisture, thermally processed foods .
N-(1-Deoxy-D-fructos-1-yl)-L-histidine
- Amino Acid: L-histidine.
- Key Properties :
N-(1-Deoxy-D-fructos-1-yl)-L-threonine
Stability and Degradation Pathways
Biological Activity
N-(1-Deoxy-D-fructos-1-yl)-L-serine, a glycosylated amino acid, is part of a class of compounds known as Amadori products, which arise from the non-enzymatic glycation of amino acids. These compounds are significant in various biological processes and have garnered interest due to their potential therapeutic applications. This article delves into the biological activity of N-(1-Deoxy-D-fructos-1-yl)-L-serine, exploring its mechanisms, effects on health, and implications in various fields.
N-(1-Deoxy-D-fructos-1-yl)-L-serine is synthesized through the glycation reaction between D-fructose and L-serine. Its structural formula can be represented as follows:
This compound features a fructosyl group attached to the amino acid serine, which influences its solubility and reactivity in biological systems.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(1-Deoxy-D-fructos-1-yl)-L-serine | Amino acid derivative | Potential antioxidant and anti-inflammatory properties |
| N-(1-Deoxy-D-fructos-1-yl)-L-lysine | Amino acid derivative | Involved in protein glycation; affects protein function |
| N-(D-fructosyl)-L-phenylalanine | Amino acid derivative | Exhibits chelation properties for metal ions |
Antioxidant Properties
Research indicates that N-(1-Deoxy-D-fructos-1-yl)-L-serine may possess antioxidant properties, which can mitigate oxidative stress in biological systems. A study demonstrated that this compound could inhibit nitric oxide production in activated microglial cells, suggesting a protective role against neuroinflammation . The antioxidative effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Chelation Ability
This compound has shown significant chelation abilities for metal ions such as Cu²⁺, Fe²⁺, and Zn²⁺. These interactions are crucial for understanding its biochemical roles and potential therapeutic applications. The chelation properties may help in reducing metal-induced oxidative damage, thereby contributing to its antioxidant capacity.
Case Study 1: Neuroinflammation
In a study involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, treatment with N-(1-Deoxy-D-fructos-1-yl)-L-serine significantly reduced inflammatory markers. Proteomic analysis revealed alterations in the expression of proteins involved in oxidative stress response pathways . This suggests that the compound can modulate neuroinflammatory responses effectively.
Case Study 2: Glycation Effects
The compound's role in protein glycation was explored through various experimental setups. It was observed that N-(1-Deoxy-D-fructos-1-yl)-L-serine participates in the formation of advanced glycation end products (AGEs), which are implicated in chronic diseases such as diabetes . Understanding these mechanisms is vital for developing strategies to mitigate the adverse effects of glycation.
Implications for Health and Disease
The biological activities of N-(1-Deoxy-D-fructos-1-yl)-L-serine highlight its potential implications in health and disease management:
- Diabetes Management : By influencing glycation processes, this compound may play a role in managing diabetic complications.
- Neuroprotection : Its antioxidative properties suggest potential applications in neurodegenerative diseases where oxidative stress is a key factor.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-serine in a Maillard reaction system?
- Methodological Answer : Synthesis typically involves reacting L-serine with reducing sugars (e.g., glucose or fructose) under controlled temperature (90–120°C), pH (5–8), and low water activity. Phosphate buffers accelerate Amadori rearrangement, but their catalytic role varies with pH. For example, phosphate increases glycine yield by ~60–70% at pH 6–8 but accelerates reverse Amadori reactions at acidic pH . Use HPLC or HPAEC to monitor reaction progress and quantify intermediates .
Q. How can N-(1-Deoxy-D-fructos-1-yl)-L-serine be purified and characterized?
- Methodological Answer : Purification involves ion-exchange chromatography followed by lyophilization. Confirm purity (>95%) via LC/MS/MS (e.g., m/z 294 for [M+H]⁺) and NMR (characteristic anomeric proton signals at δ 4.8–5.2 ppm). Assign stereochemistry using 2D NOESY to resolve fructosyl-serine tautomers .
Q. What factors influence the stability of N-(1-Deoxy-D-fructos-1-yl)-L-serine in aqueous systems?
- Methodological Answer : Stability depends on pH, temperature, and buffer composition. At pH 5–7, phosphate buffers accelerate degradation via retro-aldol cleavage, releasing L-serine and reducing sugars. At pH >7, non-enzymatic browning dominates, forming formic/acetic acids (up to 76 mol%) and advanced glycation end-products (AGEs). Use kinetic modeling (e.g., pseudo-first-order decay constants) to predict degradation pathways .
Advanced Research Questions
Q. How do contradictory data on glycine yield from Amadori compound degradation arise in different studies?
- Methodological Answer : Discrepancies stem from buffer systems (phosphate vs. citrate) and reaction stages. Phosphate enhances glycine release (60–70 mol%) at pH 6–8 but reduces yields at prolonged reaction times due to competing AGE formation. Contrastingly, citrate suppresses HMF formation but promotes Strecker degradation. Use isotope-labeled L-serine (¹³C/¹⁵N) to trace degradation pathways and validate competing mechanisms .
Q. What catalytic role do phosphate radicals play in the reversible degradation of N-(1-Deoxy-D-fructos-1-yl)-L-serine?
- Methodological Answer : Dihydrogen phosphate (H₂PO₄⁻) acts as a proton donor/acceptor, stabilizing enediol intermediates during retro-Amadori reactions. Hydrogen-bonding networks in phosphate buffer lower activation energy for fructosylamine hydrolysis. Confirm radical involvement via EPR spectroscopy and kinetic isotope effects (e.g., D₂O substitution) .
Q. How does N-(1-Deoxy-D-fructos-1-yl)-L-serine interact with transition metal ions (Cu²⁺, Fe²⁺, Zn²⁺) in food matrices?
- Methodological Answer : Amadori compounds act as bidentate ligands, forming stable complexes with metal ions. Use UV-Vis spectroscopy (λmax shifts at 250–300 nm) and ITC to determine binding constants (Kd ~10⁻⁶ M for Cu²⁺). Chelation reduces oxidative stress in model systems but may alter bioavailability—validate via Caco-2 cell assays .
Q. What enzymatic pathways degrade N-(1-Deoxy-D-fructos-1-yl)-L-serine in biological systems?
- Methodological Answer : Fructosyl amine oxidase (EC 1.5.3.26) catalyzes oxidative cleavage, producing fructosamine, aldehydes, and H₂O₂. Compare enzymatic vs. non-enzymatic degradation kinetics using recombinant enzymes (e.g., expressed in E. coli) and LC-MS to identify pathway-specific metabolites (e.g., 5-hydroxymethylfurfural vs. glyoxal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
